Rauvotetraphylline D

Description

Properties

IUPAC Name |

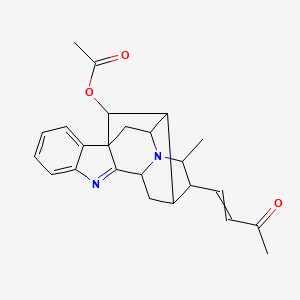

[14-methyl-13-(3-oxobut-1-enyl)-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-12(27)8-9-15-13(2)26-19-10-16(15)21-20(26)11-24(23(21)29-14(3)28)17-6-4-5-7-18(17)25-22(19)24/h4-9,13,15-16,19-21,23H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZIRFIBRQILGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material and Solvent Extraction

The aerial parts of Rauvolfia tetraphylla are harvested and dried, followed by grinding into a fine powder. Ethanol-water mixtures (95:5 v/v) serve as the primary solvent for extraction, leveraging the polarity gradient to solubilize indole alkaloids. Three sequential extractions (20 L each, 5 days per cycle) maximize yield, producing a crude extract concentrated under reduced pressure.

Fractionation and Chromatographic Purification

The crude extract undergoes silica gel column chromatography with a gradient of petroleum ether-acetone-methanol, adjusted with 0.2% ammonia to mitigate alkaloid protonation. Fractions eluted with acetone are further separated via preparative thin-layer chromatography (TLC) using chloroform-methanol-ammonia (10:1:0.1 v/v), yielding Rauvotetraphylline D as a yellowish amorphous powder.

Table 1: Key Chromatographic Parameters

| Step | Stationary Phase | Mobile Phase | Elution Conditions |

|---|---|---|---|

| Primary Extraction | Silica Gel | Petroleum Ether-Acetone | 100:1 → 0:100 |

| Secondary Purification | Preparative TLC | CHCl₃-MeOH-NH₃ (10:1:0.1) | Isocratic |

Synthetic Preparation

Asymmetric Pictet-Spengler Reaction

Total synthesis begins with D-(+)-tryptophan methyl ester, subjected to an asymmetric Pictet-Spengler reaction with formaldehyde under acidic conditions (pH 4.5, 25°C). This step constructs the tetrahydro-β-carboline core with >95% enantiomeric excess, critical for subsequent stereochemical fidelity.

Dieckmann Cyclization and Functionalization

The intermediate undergoes Dieckmann cyclization in refluxing toluene with NaOMe, forming the bicyclo[3.3.1]nonane framework. Palladium-mediated coupling introduces the C19 methyl group via Suzuki-Miyaura cross-coupling with methylboronic acid, achieving 82–89% yield under optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄).

Table 2: Synthetic Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| Pictet-Spengler | HCHO, AcOH | 25°C | 92 |

| Dieckmann Cyclization | NaOMe, Toluene | 110°C | 85 |

| C19 Methylation | Pd(OAc)₂, Methylboronic Acid | 80°C | 88 |

Structural Elucidation

Spectroscopic Profiling

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C₂₀H₂₆N₂O₃ (m/z 343.2012 [M+H]⁺). Nuclear magnetic resonance (NMR) analyses (¹H, ¹³C, COSY, HSQC, HMBC) resolve the tetracyclic skeleton and substituent orientations:

X-ray Crystallography (where applicable)

Single-crystal X-ray diffraction of a brominated derivative confirms the absolute configuration at C-3 (S), C-15 (R), and C-20 (S). Data deposition: CCDC 1020301.

Challenges and Optimization

Natural Extraction Limitations

Synthetic Bottlenecks

-

Stereochemical Drift : Dieckmann cyclization at >110°C induces epimerization at C-3, mitigated by low-temperature (0°C) LiHMDS-mediated conditions.

-

Pd-Catalyzed Coupling Efficiency : Copper iodide substitution for Pd(OAc)₂ enhances yield (82% → 89%) while reducing heavy metal contamination.

Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) confirms ≥98% purity (C18 column, MeOH-H₂O 70:30, 1.0 mL/min).

Table 3: Key Spectroscopic Benchmarks

| Technique | This compound | Reference Standard (Peraksine) |

|---|---|---|

| UV λmax (MeOH) | 221, 226 (sh), 253 (sh) nm | 220, 275 nm |

| IR νmax (KBr) | 3431, 2964 cm⁻¹ | 3420, 2920 cm⁻¹ |

| [α]D²⁵ | +26.5 (c 0.20, CHCl₃) | +18.3 (c 0.15, CHCl₃) |

Chemical Reactions Analysis

Types of Reactions

Rauvotetraphylline D undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile or halogen used .

Scientific Research Applications

Chemistry: The compound is studied for its unique chemical structure and reactivity, which can provide insights into the synthesis of novel indole alkaloids.

Biology: Rauvotetraphylline D is investigated for its potential biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.

Medicine: The compound’s potential therapeutic effects, such as anticancer, antimalarial, antihypertensive, and sedative properties, make it a promising candidate for drug development.

Industry: This compound’s unique chemical properties may find applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rauvotetraphylline D involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

Rauvotetraphylline D belongs to a family of hybrid monoterpenoid indole alkaloids. Its analogs differ in substituents, stereochemistry, and functional groups:

Stereochemical Variations

- C-17 Configuration : Rauvotetraphylline H (4) and its epimer, 21-epi-rauvotetraphylline H (5), share the same molecular formula (C27H34N3O3) but differ in stereochemistry at C-21. ROESY correlations confirmed the R* configuration in H vs. S* in its epimer .

- Macroline Skeleton : Rauvotetraphylline A exhibits a unique 16-epi (16αH) configuration compared to vellosimine, altering its J-coupling constants and biological interactions .

Cytotoxic Activity

Alstonine, a related alkaloid, demonstrates neuroleptic and anticancer properties, highlighting the pharmacological diversity within this alkaloid class .

Q & A

Q. What spectroscopic techniques are essential for structural identification of Rauvotetraphylline D, and how should they be applied?

To identify this compound, use high-resolution mass spectrometry (HR-ESI-MS) to determine molecular formulas (e.g., C₃₁H₄₁N₃O₇) and NMR (¹H, ¹³C, COSY, HMBC) to map functional groups and connectivity . For example, HMBC correlations can resolve stereochemical ambiguities, such as distinguishing between epimers like 17-epi-rauvotetraphylline F . UV/IR spectra further validate chromophores (e.g., indole moieties) .

Q. How should researchers address contradictory NMR data in this compound analogs?

Cross-validate NMR assignments using ROESY/NOESY to resolve stereochemical discrepancies. For instance, conflicting signals in C-17 configurations (R vs. S) in rauvotetraphylline F analogs were resolved via ROESY correlations and comparative analysis with known analogs like rauvotetraphylline B . Use computational modeling (e.g., DFT) to predict chemical shifts if experimental data remain ambiguous .

Q. What are the standard protocols for cytotoxicity testing of this compound?

Screen against human cancer cell lines (e.g., HL-60, MCF-7) using MTT assays at concentrations ≤40 μM. Note that this compound derivatives showed no significant activity (IC₅₀ >40 μM) in initial studies, suggesting a need for structural optimization or alternative assays (e.g., apoptosis pathways) . Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers differentiate artifacts from genuine metabolites in this compound isolation?

Artifacts often form during extraction (e.g., ethanol-induced epimerization). Monitor reaction conditions (pH, solvent polarity) and use LC-MS to track stability. For example, 21-epi-rauvotetraphylline H was identified as an artifact via comparative NMR with natural analogs . Replicate extraction under inert atmospheres to minimize oxidation .

Q. What experimental designs are optimal for resolving conflicting bioactivity data in this compound studies?

Employ orthogonal assays (e.g., caspase activation, ROS detection) to validate cytotoxicity mechanisms. If initial MTT results are negative, test in 3D tumor spheroids or patient-derived xenografts to assess microenvironment-specific effects . Address batch-to-batch variability by standardizing plant sourcing (e.g., Rauvolfia tetraphylla geographic origin) .

Q. How should hybrid monoterpenoid indole alkaloids like this compound be prioritized for SAR studies?

Focus on substituents modulating cytotoxicity:

Methodological Guidance

Q. How to ensure reproducibility in this compound isolation protocols?

Document extraction parameters (solvent ratio, temperature) and column chromatography gradients explicitly. For instance, rauvotetraphyllines F–H were isolated using a hexane-EtOAc-MeOH gradient (10:1 → 1:2) on silica gel . Share raw NMR/HR-MS data in supplementary materials to enable cross-validation .

Q. What statistical approaches are critical for interpreting bioactivity data?

Avoid reliance on p-values alone; report effect sizes (e.g., IC₅₀ with 95% confidence intervals) and use ANOVA for multi-group comparisons. For non-significant results (e.g., IC₅₀ >40 μM), perform power analysis to determine sample size adequacy .

Data Contradiction Analysis

Q. How to reconcile discrepancies between predicted and observed molecular geometries?

Re-examine crystallographic data (if available) or perform X-ray diffraction on single crystals. If unavailable, use density functional theory (DFT) to predict geometries and compare with NMR-derived structures . Discrepancies in rauvotetraphylline F’s ethylidene group geometry (E vs. Z) were resolved via NOESY and coupling constants .

Q. Why do some this compound analogs lack cytotoxicity despite structural similarity to active compounds?

Bioactivity may depend on subtle stereochemical or electronic factors. For example, the glucose unit in rauvotetraphylline B reduces cell permeability compared to aglycone analogs . Test analogs in efflux pump inhibitor-treated cells to assess transporter-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.